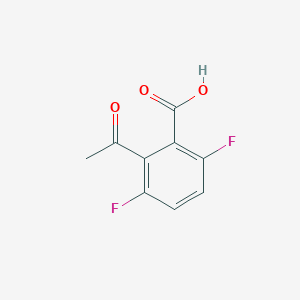

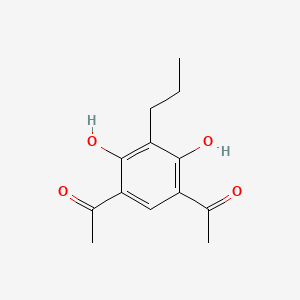

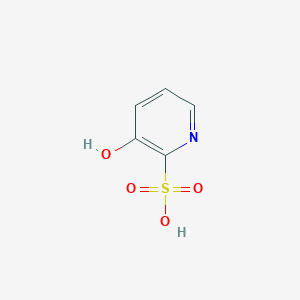

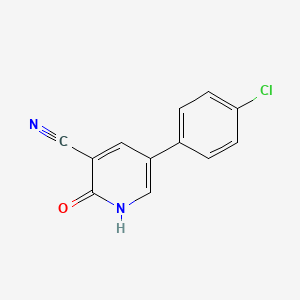

![molecular formula C11H12ClN3S B1597628 2-(氯甲基)-5,6,7,8-四氢[1]苯并噻吩[2,3-d]嘧啶-4-胺 CAS No. 89567-04-4](/img/structure/B1597628.png)

2-(氯甲基)-5,6,7,8-四氢[1]苯并噻吩[2,3-d]嘧啶-4-胺

描述

The compound “2-(Chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine” is a type of thieno[3,2-d]pyrimidin-4-amine . Thieno[3,2-d]pyrimidin-4-amines are known to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis . The compound has a molecular weight of 143.58 .

Molecular Structure Analysis

The compound “2-(Chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine” belongs to the class of thieno[3,2-d]pyrimidin-4-amines . These compounds have been reported to inhibit Cyt-bd, and an initial structure–activity-relationship (SAR) of 13 compounds in three mycobacterial strains has been reported .Physical And Chemical Properties Analysis

The compound “2-(Chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine” has a molecular weight of 143.58 . Its Inchi Code is 1S/C5H6ClN3/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2,(H2,7,8,9) .科学研究应用

抗炎应用

嘧啶,包括所述化合物之类的衍生物,已被发现具有抗炎作用 . 这些作用归因于它们对某些重要炎症介质表达和活性的抑制作用,例如前列腺素E2、诱导型一氧化氮合酶、肿瘤坏死因子-α、核因子κB、白三烯和一些白介素 .

抗氧化应用

嘧啶也显示出抗氧化作用 . 抗氧化剂是可以预防或延缓由自由基引起的细胞损伤的物质,自由基是不稳定的分子,机体在应对环境和其他压力时会产生这种分子。

抗菌应用

吡唑并嘧啶部分,其结构与所述化合物相似,已用于设计许多具有抗菌应用的药物化合物 .

抗肿瘤应用

吡唑并嘧啶也被发现具有抗肿瘤应用 . 它们可以抑制肿瘤的生长,使其在癌症治疗中具有潜在的用途。

抗糖尿病应用

研究表明,吡唑并嘧啶可能具有抗糖尿病应用 . 它们有可能用于治疗糖尿病,这种疾病影响着全世界数百万人口。

抗阿尔茨海默病应用

吡唑并嘧啶已被发现具有用于治疗阿尔茨海默病的应用 . 阿尔茨海默病是一种进行性疾病,会导致脑细胞萎缩(退化)和死亡。

抗真菌应用

1H-吡唑并[3,4-d]嘧啶,与所述化合物相似,已显示出抗真菌活性 . 这使得它们在治疗真菌感染中具有潜在的用途。

其他生物活性

1H-吡唑并[3,4-d]嘧啶也被发现表现出其他生物活性 . 这表明所述化合物可能在药物化学中具有广泛的应用范围。

作用机制

The mechanism of action of 2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which can form hydrogen bonds with other molecules. This allows it to interact with other molecules in order to catalyze reactions. In addition, the nitrogen and sulfur atoms of 2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine can form hydrogen bonds with other molecules, allowing it to act as a catalyst for a variety of reactions.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine are not yet fully understood. However, some studies have shown that the compound can have a variety of effects on cells. In particular, it has been shown to have an inhibitory effect on the growth of certain types of cancer cells. In addition, it has been shown to have an anti-inflammatory effect, and to reduce the production of certain cytokines.

实验室实验的优点和局限性

2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine has a number of advantages for use in laboratory experiments. It is a highly versatile compound, and can be used in a variety of reactions. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use. For example, the compound is highly reactive, and can be explosive if not handled properly. In addition, it can be difficult to store, as it is sensitive to air and light.

未来方向

The future of 2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is promising. It has a wide range of potential applications in the fields of medicinal chemistry, organic chemistry, and biochemistry. In particular, it could be used as a reagent for the synthesis of heterocyclic compounds, and as a catalyst for the oxidation of organic compounds. In addition, it could be used as a ligand for the coordination of transition metals, and as a precursor for the synthesis of polymers and other materials. Furthermore, further research into the biochemical and physiological effects of 2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine could lead to its use as a therapeutic agent.

安全和危害

The specific safety and hazards related to “2-(Chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine” are not mentioned in the available resources.

属性

IUPAC Name |

2-(chloromethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3S/c12-5-8-14-10(13)9-6-3-1-2-4-7(6)16-11(9)15-8/h1-5H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDMZQUFZFWOPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=C(N=C3S2)CCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366276 | |

| Record name | 2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89567-04-4 | |

| Record name | 2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

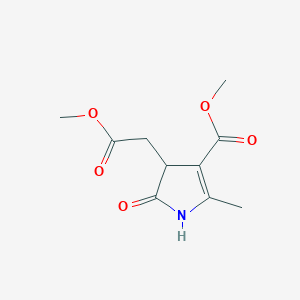

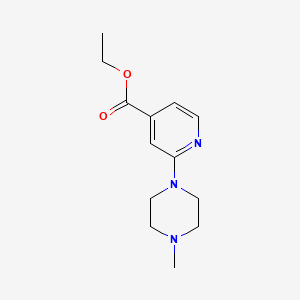

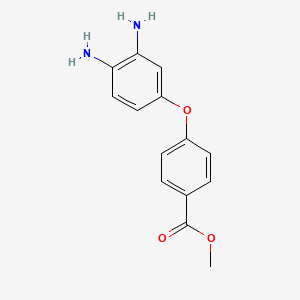

![1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1597553.png)